molecular formula C19H19ClN2O2 B2521611 2-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 941992-82-1

2-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2521611
CAS RN: 941992-82-1
M. Wt: 342.82
InChI Key: WGPLTHJFUXGRJQ-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 2-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

The compound 2-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and evaluated for their biological properties, particularly as opioid kappa agonists .

Synthesis Analysis

The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides has been described, starting from chiral amino acids and introducing various alkyl and aryl substituents. These methods could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide provides insights into the reaction conditions that might be suitable for synthesizing chlorophenyl acetamide derivatives .

Molecular Structure Analysis

Crystal structures of similar compounds, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, have been determined, revealing the importance of hydrogen bonding and halogen interactions in the molecular conformation . These structural insights could be relevant when considering the molecular structure of 2-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl acetamides can be inferred from studies on related compounds. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide involves the reaction of 4-chlorophenol with dichloroacetamide . This suggests that the chlorophenyl group in the compound of interest may also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl acetamides can be complex due to the presence of multiple functional groups. Vibrational spectroscopy has been used to characterize related molecules, providing information on the effects of rehybridization and hyperconjugation on the molecular structure . Additionally, the crystal structure analysis of similar compounds has revealed the potential for photochemical reactions, although the specific compound may have different properties .

Scientific Research Applications

Antibacterial Applications

Research has shown that certain derivatives, including those related to the core structure of "2-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide," exhibit moderate to good antibacterial activity against gram-positive and gram-negative bacteria like S. aureus and E. coli. The studies emphasize the significance of structural and physicochemical parameters in enhancing antibacterial efficacy, highlighting the role of hydrophobicity and steric bulk (Desai et al., 2008).

Anticancer Properties

Compounds derived from or related to "2-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide" have demonstrated notable cytotoxic activity against cancer cell lines. For example, a study synthesized novel compounds derived from indibulin and combretastatin scaffolds, testing their cytotoxicity on breast cancer cell lines. These compounds showed good cytotoxicity with low toxicity on normal cells, indicating potential as anticancer agents (Moghadam & Amini, 2018).

Synthetic Pathways and Molecular Interactions

The synthesis and evaluation of related compounds also contribute to our understanding of molecular interactions and synthetic pathways. For instance, studies on benzothiazolinone acetamide analogs have explored their electronic properties, light harvesting efficiency, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These investigations provide insights into the non-linear optical activity and molecular docking, offering a basis for the development of novel materials and drugs (Mary et al., 2020).

Other Applications

Further research includes the synthesis and evaluation of novel thiazolidinone and acetidinone derivatives, showcasing antimicrobial activity and reinforcing the importance of structural diversity in pharmaceutical development (Mistry, Desai, & Intwala, 2009). Additionally, studies on the polarity and structure of related acetamide derivatives contribute to a deeper understanding of their conformational behavior, which is crucial for designing drugs with specific pharmacological activities (Ishmaeva et al., 2015).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-11-16(8-9-17(13)22-10-2-3-19(22)24)21-18(23)12-14-4-6-15(20)7-5-14/h4-9,11H,2-3,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPLTHJFUXGRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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